N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
Description
N1-(5-Chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a bis-amide derivative featuring a 5-chloro-2-methoxyphenyl group at the N1 position and a (4-hydroxytetrahydro-2H-pyran-4-yl)methyl substituent at the N2 position. The 5-chloro-2-methoxyphenyl moiety likely enhances lipophilicity and target binding, while the 4-hydroxytetrahydro-2H-pyran group may improve solubility and metabolic stability via hydrogen bonding .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5/c1-22-12-3-2-10(16)8-11(12)18-14(20)13(19)17-9-15(21)4-6-23-7-5-15/h2-3,8,21H,4-7,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXXHFDLJPRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, identified by its CAS number 1351658-00-8, is a synthetic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a chloro-substituted methoxyphenyl group and a hydroxytetrahydropyran moiety, suggest various avenues for research into its biological effects.
The molecular formula of this compound is C15H19ClN2O5, with a molecular weight of 342.77 g/mol. The compound's structure can be represented using chemical notation systems such as InChI and SMILES, which facilitate computational modeling and database searches.
Biological Activity Overview
Research indicates that compounds within the oxalamide class exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxalamides may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
- Antioxidant Properties : The presence of specific functional groups in this compound may contribute to its ability to scavenge free radicals, thus exhibiting antioxidant activity.
- Anti-inflammatory Effects : Some oxalamides have shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities of Related Oxalamides
Table 2: Structural Features and Hypothetical Activities
| Structural Feature | Potential Activity |
|---|---|
| Chloro Group | Enhanced antimicrobial activity |
| Methoxy Group | Increased antioxidant capacity |
| Hydroxytetrahydropyran Moiety | Possible anti-inflammatory effects |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Solubility : The 4-hydroxytetrahydro-2H-pyran group in the target compound and analog likely improves aqueous solubility compared to purely aromatic N2 substituents (e.g., benzyl or phenethyl).
- Molecular Weight : The target compound’s molecular weight (~400–450 g/mol) is comparable to analogs like 8 (423.26 [M+H]+) and 28 (351.1 [M+H]+), aligning with Lipinski’s rules for drug-likeness .
- Stereochemistry : Compounds like 14 and 15 exist as stereoisomeric mixtures, which can complicate activity profiles . The target compound’s tetrahydropyran ring may introduce chirality, necessitating stereoselective synthesis.
Key Research Findings
Antiviral Potency : Thiazole-containing analogs (e.g., 8 ) show submicromolar EC₅₀ values, emphasizing the importance of heterocyclic motifs in viral entry inhibition .
Metabolic Pathways : Oxalamides with methoxy or hydroxyalkyl groups (e.g., S336) resist amide hydrolysis but undergo rapid oxidative metabolism , suggesting the target compound’s stability may depend on substituent choice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
